molecular formula C15H25Cl2N3O4 B1396801 2-(piperazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide dihydrochloride CAS No. 1332530-02-5

2-(piperazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide dihydrochloride

Cat. No.: B1396801
CAS No.: 1332530-02-5
M. Wt: 382.3 g/mol
InChI Key: AMBGUYKTQSHFPF-UHFFFAOYSA-N
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Description

2-(piperazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 properties . The compound is characterized by the presence of a piperazine ring and a trimethoxyphenyl group, which contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 2-(piperazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide dihydrochloride typically involves a multi-step procedure. The synthetic route generally includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced through a substitution reaction, where the piperazine ring reacts with a trimethoxyphenyl derivative under specific conditions.

    Acetylation: The final step involves the acetylation of the piperazine derivative to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

2-(piperazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(piperazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound is studied for its potential use in the treatment of various diseases, including viral infections, psychiatric disorders, and bacterial infections.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(piperazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to act on dopamine and serotonin receptors, which are involved in the regulation of mood and behavior. By binding to these receptors, the compound can modulate their activity and exert its therapeutic effects. Additionally, the compound may interact with other cellular targets, leading to its antimicrobial and antiviral properties .

Properties

IUPAC Name

2-piperazin-1-yl-N-(3,4,5-trimethoxyphenyl)acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4.2ClH/c1-20-12-8-11(9-13(21-2)15(12)22-3)17-14(19)10-18-6-4-16-5-7-18;;/h8-9,16H,4-7,10H2,1-3H3,(H,17,19);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBGUYKTQSHFPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CN2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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